molecular formula C10H12FN3O B1381905 1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one CAS No. 1803594-01-5

1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one

Cat. No.: B1381905
CAS No.: 1803594-01-5
M. Wt: 209.22 g/mol
InChI Key: UWDYNALXCFIAGA-UHFFFAOYSA-N
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Description

1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one is a chemical compound with the molecular formula C10H12FN3O and a molecular weight of 209.22 g/mol . This compound is characterized by the presence of an imidazolidin-2-one ring substituted with a 3-amino-6-fluoro-2-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one typically involves the reaction of 3-amino-6-fluoro-2-methylphenylamine with an appropriate imidazolidinone precursor under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and fluoro groups on the phenyl ring can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol, ethanol, and water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one can be compared with other similar compounds, such as:

    1-(3-Amino-6-chloro-2-methylphenyl)imidazolidin-2-one: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    1-(3-Amino-6-bromo-2-methylphenyl)imidazolidin-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-amino-6-fluoro-2-methylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c1-6-8(12)3-2-7(11)9(6)14-5-4-13-10(14)15/h2-3H,4-5,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDYNALXCFIAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N2CCNC2=O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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